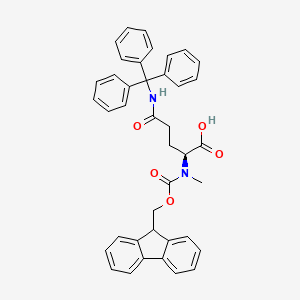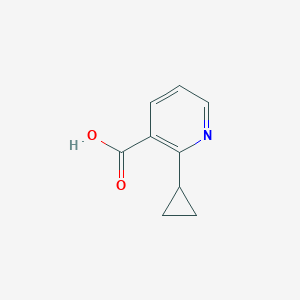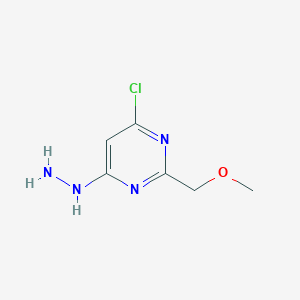
5-(Difluoromethoxy)quinolin-8-amine
Descripción general
Descripción
5-(Difluoromethoxy)quinolin-8-amine is a chemical compound with a molecular weight of 210.18 and a molecular formula of C10H8F2N2O . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(Difluoromethoxy)quinolin-8-amine is 1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2 .Physical And Chemical Properties Analysis
5-(Difluoromethoxy)quinolin-8-amine is a solid substance that should be stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
5-(Difluoromethoxy)quinolin-8-amine serves as a foundational compound in the synthesis of various chemically modified quinolines, demonstrating its utility in creating molecules with potential applications in medicinal chemistry and material science. For instance, its interaction with sodium or potassium amide in liquid ammonia highlights its reactivity towards nucleophilic addition and aminodefluorination, leading to derivatives with varied functional groups (Gurskaya, Selivanova, & Shteingarts, 2012). Such chemical modifications expand the utility of quinoline derivatives in synthesizing complex organic molecules.
Antimicrobial Applications
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has shown promising antimicrobial properties. These compounds have been tested for their antibacterial and antifungal activities, suggesting the potential of quinoline derivatives in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). This indicates the relevance of 5-(Difluoromethoxy)quinolin-8-amine in creating compounds with significant biological activities.
Bioactive Molecule Development
Further, the one-pot synthesis approach using quinolinyl amino nitriles has been explored for antidiabetic, anti-inflammatory, and antioxidant applications, demonstrating the compound's role in the development of bioactive molecules with potential therapeutic effects (Dalavai, Gomathi, Naresh, & Khan, 2020). Such studies highlight the importance of quinoline derivatives in medicinal chemistry, particularly in designing molecules with specific biological functions.
Catalysis and Material Science
Quinoline derivatives have also found applications in catalysis and material science. For example, the copper-catalyzed remote C-H amination of quinolines demonstrates the utility of these compounds in synthesizing amino-substituted bioactive scaffolds, which are valuable in pharmaceutical research (Sahoo, Reddy, Ramakrishna, & Baidya, 2016). Additionally, quinoline-based ligands have been used in metal complexation for catalyzing polymerization reactions, indicating their role in developing new materials and catalysts (Qiao, Ma, & Wang, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-(difluoromethoxy)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQKVKKARCGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)
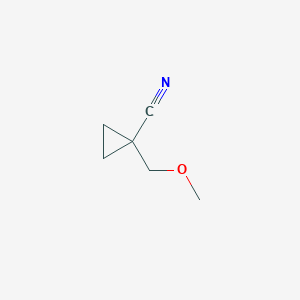
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)
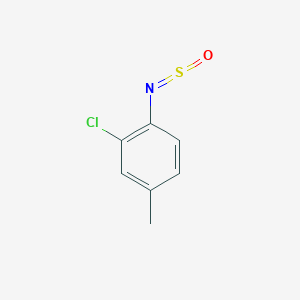

![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)
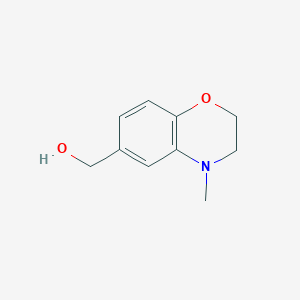
![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)
